
(4-Nitrophenyl)methanethiol
Overview
Description
(4-Nitrophenyl)methanethiol, also known as (4-Nitrobenzyl)mercaptan, is an organic compound with the molecular formula C7H7NO2S. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a methanethiol group (-CH2SH).
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)methanethiol can be synthesized through the reaction of 4-nitrophenylchloromethane with thioethanoic S-acid, followed by the hydrolysis of the resulting S-acetyl derivative with diluted sulfuric acid . The reaction conditions typically involve:
Step 1: Reaction of 4-nitrophenylchloromethane with thioethanoic S-acid.
Step 2: Hydrolysis of the S-acetyl derivative using diluted sulfuric acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)methanethiol undergoes various chemical reactions, including:
Substitution: The thiol group (-SH) can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides.
Oxidation: Hydrogen peroxide, iodine.
Major Products:
Reduction: 4-Aminophenylmethanethiol.
Substitution: Thioethers, disulfides.
Oxidation: Disulfides, sulfonic acids.
Scientific Research Applications
(4-Nitrophenyl)methanethiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group (-SH) can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their activity and function. The nitro group (-NO2) can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
(4-Nitrophenyl)methanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
(4-Nitrophenyl)methane: Lacks the thiol group, making it less reactive in certain chemical reactions.
(4-Nitrophenyl)ethanethiol: Similar structure but with an ethyl group (-CH2CH3) instead of a methyl group.
Uniqueness: (4-Nitrophenyl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications .
Biological Activity
(4-Nitrophenyl)methanethiol, with the chemical formula CHNOS, is an organosulfur compound characterized by a thiol group (-SH) linked to a methylene bridge (-CH-) and a para-nitrophenyl group. This compound has garnered attention due to its diverse biological activities, particularly in biochemical reactions involving thiol modifications and catalytic processes.
The primary biological activity of this compound is its role as a reducing agent in the catalytic reduction of nitrophenols, especially 4-nitrophenol. This reaction is significant in assessing the activity of nanostructured materials and involves the transformation of 4-nitrophenol to 4-aminophenol, facilitated by various catalysts including metal nanoparticles.
Target and Mode of Action
- Target : The main target for this compound is the reduction process involving nitrophenols.
- Mode of Action : The compound interacts with its targets through catalytic reduction, where it donates electrons to facilitate the conversion of nitro groups to amino groups.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Reactivity : The thiol group can form stable covalent bonds with biomolecules, particularly proteins containing cysteine residues. This modification can influence protein function and signaling pathways.
- Biochemical Pathways : It participates in key biochemical pathways that involve redox reactions, impacting cellular metabolism and signaling .
Cellular Effects
Research indicates that this compound can affect various cellular processes:
- It influences levels of volatile sulfur compounds (VSCs) in cancer cells, suggesting a role in dysregulated sulfur metabolism.
- The compound has been linked to modifications in gene expression and cellular signaling pathways, which may have implications for cancer biology .
Study on Thiol Interactions
A study highlighted the ability of this compound to react with dopamine D3 receptors, indicating potential applications in neurochemical research. This interaction suggests that the compound could be utilized for labeling biomolecules in analytical techniques like mass spectrometry and fluorescence microscopy.
Anticancer Potential
Another investigation explored the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects on various carcinoma cell lines, although specific IC values were not detailed. Its mechanism likely involves disruption of thiol-dependent redox states within cancer cells .
Data Tables
Property | Details |
---|---|
Chemical Formula | CHNOS |
Molecular Weight | 172.21 g/mol |
Primary Biological Activity | Reducing agent in nitrophenol reduction |
Interaction with Biomolecules | Forms adducts with proteins via thiolation |
Potential Applications | Neurochemical research, drug design |
Properties
IUPAC Name |
(4-nitrophenyl)methanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHLWCEZHYYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949606 | |
Record name | (4-Nitrophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26798-33-4 | |
Record name | 4-Nitrobenzyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026798334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Nitrophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26798-33-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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